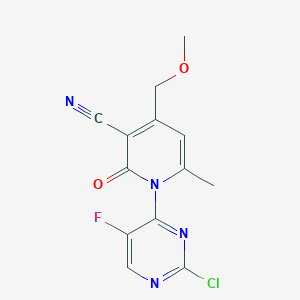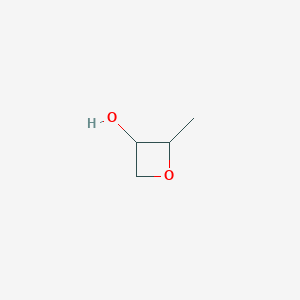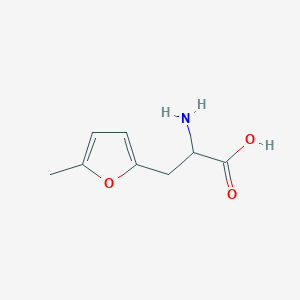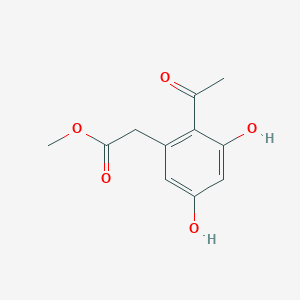
Methyl 2-acetyl-3,5-dihydroxyphenylacetate
Overview
Description
“Methyl 2-acetyl-3,5-dihydroxyphenylacetate” is a chemical compound with the molecular formula C11H12O5 . It is also known by other names such as “(2-Acétyl-3,5-dihydroxyphényl)acétate de méthyle” in French, “Benzeneacetic acid, 2-acetyl-3,5-dihydroxy-, methyl ester” as per ACD/Index Name, and “Methyl- (2-acetyl-3,5-dihydroxyphenyl)acetat” in German . The average mass of this compound is 224.210 Da and its monoisotopic mass is 224.068466 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H12O5 . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms .Scientific Research Applications
1. Biological Activity of Derivatives
In a study by Varma et al. (2006), derivatives of phenylacetic acid, including methyl 2-acetyl-3,5-dihydroxyphenylacetate, were isolated from the culture mycelia of Curvularia lunata. These compounds were tested for antimicrobial and antioxidant activities. The findings suggest that while this compound itself lacks antimicrobial and antioxidant activity, related compounds show potential biological activities, indicating a field for further research in natural product chemistry and pharmacology (Varma et al., 2006).
2. Role in Metabolic Pathways
Methylation and acetylation, including that of compounds like this compound, are crucial in the regulation of epigenetics. Su et al. (2016) discussed how these processes are influenced by cellular metabolic status, affecting DNA and histone protein modifications. This research highlights the importance of this compound in understanding metabolic control mechanisms in various biological systems (Su et al., 2016).
3. Synthesis and Chemical Reactivity
Research by Van et al. (2016) on 2-acetyl-5-methylfuran, a structurally related compound, reveals insights into the torsional dynamics of methyl groups in such molecules. This study, involving microwave spectroscopy, underscores the importance of understanding the physical and chemical properties of similar compounds, including this compound, for applications in materials science and chemical synthesis (Van et al., 2016).
4. Applications in Biochemical Analysis
Although not directly related to this compound, studies involving similar compounds in the biochemical analysis of brain homogenate indicate potential applications in neuroscience and pharmacology. For instance, De Benedetto et al. (2014) developed a method for determining various biochemicals in mouse brain homogenate, highlighting the broader utility of related compounds in analytical chemistry (De Benedetto et al., 2014).
properties
IUPAC Name |
methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-6(12)11-7(4-10(15)16-2)3-8(13)5-9(11)14/h3,5,13-14H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYCUZHBCOPWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

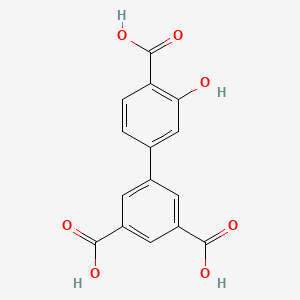
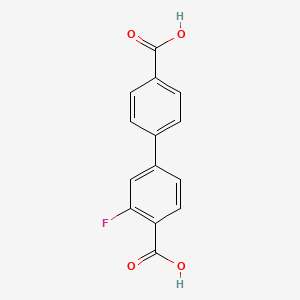
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3320762.png)
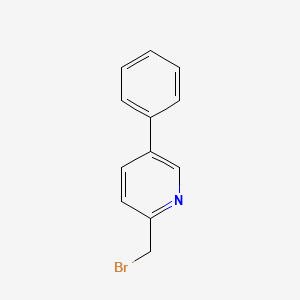
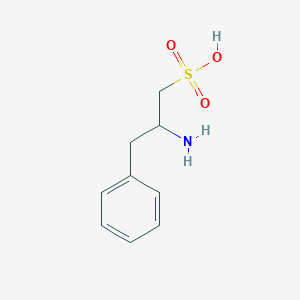
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3320785.png)

![Benzene, 1,2-bis[(2-propynyloxy)methyl]-](/img/structure/B3320799.png)
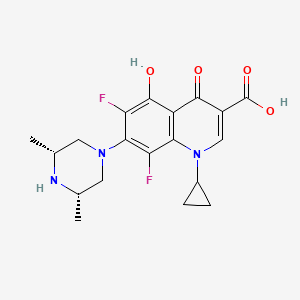
![ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate](/img/structure/B3320821.png)
